(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzothiazole core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzothiazole core with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Final Product: The final step involves the condensation of the intermediate with 2,5-dichlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, resulting in amine derivatives.
Substitution: The chlorinated aromatic rings are susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics. Additionally, its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Medicine
In medicine, this compound is investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. Its anti-inflammatory properties also make it a potential candidate for the treatment of inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets within cells. One of the primary targets is the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.
Additionally, the compound’s sulfamoyl group can interact with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This dual mechanism of action contributes to its potential as both an anticancer and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities but lacking the additional functional groups that enhance the properties of (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide.
2,5-Dichlorobenzamide: Shares the dichlorobenzamide moiety but lacks the benzothiazole core, resulting in different biological activities.
Sulfamoylbenzo[d]thiazole: Contains the sulfamoyl and benzothiazole groups but without the methoxyethyl and dichlorobenzamide functionalities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer enhanced biological activities and chemical reactivity The presence of the methoxyethyl group improves its solubility and bioavailability, while the dichlorobenzamide moiety enhances its binding affinity to molecular targets
Properties
IUPAC Name |
2,5-dichloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4S2/c1-26-7-6-22-14-5-3-11(28(20,24)25)9-15(14)27-17(22)21-16(23)12-8-10(18)2-4-13(12)19/h2-5,8-9H,6-7H2,1H3,(H2,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAZOLFKMQQQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.